Hemo-De
Description
Properties
CAS No. |
106716-79-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Synonyms |
Hemo-De |
Origin of Product |
United States |
Chemical Foundation and Solvation Mechanisms of Hemo De
d-Limonene as the Primary Active Chemical Component of Hemo-De
d-Limonene constitutes the major component of this compound, typically present at concentrations exceeding 98%. emsdiasum.comavantorsciences.comcoleparmer.com This organic compound is primarily responsible for the solvent and clearing capabilities of the reagent.
d-Limonene is classified as a cyclic monoterpene, a type of terpenoid derived from isoprene (B109036) units. wikipedia.orgatamanchemicals.comatamankimya.comtandfonline.com Its chemical structure, characterized by a six-membered ring with two double bonds and a methyl and an isopropenyl group, contributes significantly to its nonpolar nature. This lipophilicity makes d-Limonene an effective solvent for nonpolar substances such as paraffin (B1166041) wax, which is extensively used for embedding tissue samples in histology. The structure allows for favorable van der Waals interactions with similar nonpolar molecules, facilitating their dissolution.
Beyond d-Limonene, this compound may contain minor constituents, such as Butylated Hydroxyanisole (BHA), typically in very low concentrations (e.g., less than 0.024%). emsdiasum.comavantorsciences.comcoleparmer.com BHA is a synthetic antioxidant known for its ability to stabilize organic compounds by scavenging free radicals. wikipedia.orgscielo.bratamanchemicals.com The presence of BHA in this compound is likely aimed at preventing the oxidative degradation of d-Limonene. d-Limonene is susceptible to oxidation upon exposure to air and moisture, which can lead to the formation of products like carveol, carvone, and limonene (B3431351) oxide. wikipedia.orgatamankimya.com These oxidation products could potentially alter the solvent properties of this compound or introduce undesirable artifacts in tissue processing. Therefore, BHA plays a crucial role in maintaining the chemical integrity and performance of this compound over time by inhibiting such degradation pathways. sigmaaldrich.comnih.gov
Terpenoid Chemical Class and Structural Features Relevant to Solvent Action
Principles of Solvation and Clearing by d-Limonene
The utility of this compound in histology is based on the principles of solvation and clearing, processes mediated primarily by d-Limonene.
Deparaffinization is a critical step in histology that involves the removal of paraffin wax from tissue sections embedded for microtomy. d-Limonene effectively dissolves paraffin wax through favorable molecular interactions. dbiosys.com Paraffin wax is a mixture of saturated hydrocarbons, making it a highly nonpolar substance. d-Limonene, being a nonpolar solvent, interacts with the paraffin molecules primarily through London dispersion forces, a type of van der Waals force. quizlet.comresearchgate.net The principle of "like dissolves like" governs this process, where the nonpolar solvent molecules surround and disperse the nonpolar solute molecules (paraffin), leading to the dissolution of the wax matrix. At 100% concentration, d-limonene can dissolve paraffin at ambient temperature within a few minutes. dbiosys.com Increasing the temperature can further enhance the solubility of paraffin in d-limonene. dbiosys.com
Beyond paraffin, d-Limonene demonstrates the ability to interact with and dissolve other biological or embedding materials, such as gutta-percha, a material used in dental procedures. Studies have shown that d-limonene can effectively soften and dissolve gutta-percha, indicating its capacity to integrate with and break down polymeric matrices. researchgate.netdergipark.org.trupc.edu.penih.gov This dissolution likely involves the penetration of d-Limonene molecules into the structure of gutta-percha (which is primarily trans-1,4-polyisoprene) and disruption of the intermolecular forces holding the polymer chains together, similar to its action on paraffin. rsc.org
In the context of tissue clearing, after dehydration removes water from the tissue, the tissue remains opaque because cellular components like proteins and lipids have refractive indices different from the dehydrating agent (typically alcohol). Clearing agents like d-Limonene are miscible with both the dehydrating agent and the embedding medium (paraffin). wikipedia.orgatamanchemicals.comatamankimya.comatamanchemicals.com When the tissue is immersed in this compound, d-Limonene replaces the alcohol within the tissue matrix. As d-Limonene has a refractive index closer to that of tissue components than alcohol does, light can pass through the tissue with less scattering, rendering the tissue transparent or "cleared." This process involves the physical displacement of the dehydrant and the infiltration of the solvent into the tissue's interstitial spaces and cellular structures.
Molecular Interactions in Deparaffinization Processes
Theoretical Models of Solvent-Tissue Interactions in this compound Applications
Theoretical models describing solvent-tissue interactions provide a framework for understanding how this compound functions at a molecular level during histological processing. These models often draw upon principles of physical chemistry, including solubility parameters and diffusion kinetics.
Hansen Solubility Parameters (HSP) can be used to predict the solubility of a solute in a solvent based on their respective dispersion, polar, and hydrogen bonding components. rsc.orgstenutz.eu While biological tissues are complex heterogeneous mixtures, HSP can offer insights into the affinity of a solvent like d-Limonene for different tissue components or embedding media like paraffin. The relatively low polarity and hydrogen bonding components of d-Limonene align well with the nonpolar nature of paraffin, explaining its effectiveness as a deparaffinizing agent. stenutz.eu
Methodological Integration of Hemo De in Biomedical Research
Hemo-De in Advanced Histopathological Sample Preparation
In histopathology, accurate and consistent sample preparation is paramount for reliable microscopic analysis. This compound has been incorporated into key stages of this process, particularly in tissue processing, embedding, and section dewaxing. Its properties as a clearing agent facilitate the transition between alcohol dehydration and paraffin (B1166041) infiltration, as well as the removal of paraffin from tissue sections prior to staining.
Application in Tissue Processing and Embedding Protocols
This compound is utilized in tissue processing protocols as a clearing agent, miscible with ethanol (B145695), isopropanol, t-butanol, and acetone, as well as paraffin-based embedding media oup.comfishersci.com. It can be employed in both automated tissue processors and manual processing methods for various tissue types, including decalcified bone and teeth, liver, kidney, and skin oup.com. Studies have indicated that when used in tissue processing, this compound does not require significant changes to existing protocols that traditionally use xylene oup.com. Tissue infiltration is reported to be adequate when this compound is used oup.com. However, one observation noted was that the first molten paraffin infiltrating bath could become turbid after heavy usage over three to four days when this compound was used, although to a lesser extent than with other substitutes oup.com. This issue could be mitigated by combining this compound with xylene in the final clearing bath or by more frequent paraffin changes oup.com.
Use in Section Dewaxing for Microscopic Analysis
Dewaxing is a critical step in preparing paraffin-embedded tissue sections for staining and microscopic examination, including procedures like immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH) insitus.comthermofisher.com. This compound is effectively used to remove paraffin from mounted tissue sections emsdiasum.comfishersci.comdeltamicroscopies.comemsdiasum.comavantorsciences.comfishersci.comaacrjournals.org. The process typically involves immersing slides in this compound after heating to melt the wax, followed by rehydration through graded alcohols thermofisher.comaacrjournals.org. While generally effective, the efficacy of xylene alternatives like this compound in completely removing paraffin can be variable, which is crucial for optimal antigen detection in IHC thermofisher.com. Proper slide cleaning and heating of mounted sections can improve tissue adhesion during procedures involving this compound oup.com.
This compound in Parasitological Concentration and Staining Techniques
This compound has demonstrated utility in parasitology, specifically in the preparation and staining of fecal specimens for the detection and identification of intestinal parasites. Its use in these applications aims to replace more hazardous solvents traditionally employed.
Utility in Fecal Specimen Preparation for Parasite Detection
In the concentration procedure for fecal specimens, this compound has been shown to be an effective replacement for ethyl acetate (B1210297) emsdiasum.comdeltamicroscopies.comemsdiasum.comnih.govnih.govasm.org. A study involving a blind comparison of 465 randomly collected clinical fecal specimens found that this compound performed better than ethyl acetate in recovering intestinal parasites during the concentration procedure (P < 0.009) asm.org. This suggests that this compound can efficiently extract debris and fat from fecal samples, allowing for better visualization and detection of parasite eggs, larvae, and protozoa szabo-scandic.comcmedlabsfoundation.com.
Integration into Trichrome Staining Procedures for Intestinal Parasites
This compound is also integrated into trichrome staining procedures, specifically as a replacement for carbol-xylene and xylene, which are traditionally used as clearing agents after staining emsdiasum.comdeltamicroscopies.comemsdiasum.comnih.govnih.govasm.org. The same study comparing this compound and ethyl acetate in concentration also evaluated this compound in trichrome staining and found it performed better than carbol-xylene and xylene (P < 0.009) asm.org. While this compound did not distort parasite morphology and the clarity of smears was comparable, slides processed with this compound required a longer drying time (approximately 30 minutes) before microscopic examination compared to those processed with carbol-xylene and xylene asm.org. The successful replacement of these toxic reagents with this compound contributes to a safer laboratory environment for parasitology examinations nih.govasm.org.
This compound in Endodontic Research Protocols
In endodontic research, this compound has been investigated for its ability to soften gutta-percha, a common material used to fill root canals after treatment. Softening gutta-percha is often necessary during retreatment procedures to facilitate its removal.
Studies have evaluated this compound as a xylene substitute for softening gutta-percha researchgate.netredalyc.orgresearchgate.net. In one study, standard cylindrical gutta-percha samples were immersed in this compound for 60 seconds at 37°C, and the weight loss was measured as an indicator of solubility researchgate.net. The average solubility of samples in this compound was found to be 52% of that in chloroform (B151607), while xylene showed 61% solubility compared to chloroform researchgate.net. These results indicate that this compound dissolves gutta-percha in a range similar to that of xylene, suggesting its potential as a substitute in this application researchgate.net. Another study comparing different solvents for gutta-percha dissolution also included this compound (d-Limonene) and found that ProTaper instruments with or without this compound appeared to be a viable alternative retreatment method when assessing remaining gutta-percha and sealer researchgate.net. While solvents can facilitate instrument penetration, they may also make canal cleaning more difficult and potentially reduce the adhesiveness of other materials to dentin redalyc.org.
Impact on Biomaterial Retrieval and Subsequent Analysis
This compound's role as a clearing agent in histology suggests its potential impact on the retrieval and subsequent analysis of biomaterials embedded in paraffin. Clearing is a step in tissue processing where alcohol is removed from the tissue and replaced with a solvent miscible with the embedding medium, typically paraffin avantorsciences.com. This compound, being a xylene substitute, is used for deparaffinization of tissue sections avantorsciences.comvwr.comfishersci.comemsdiasum.com.
The use of this compound for the removal of paraffin is recommended for tissue samples, particularly for single unmounted sections or when multiple sections are pooled researchgate.net. This application is relevant for the retrieval of biomaterials embedded within these tissues for further analysis. Studies have indicated that this compound is effective for dissolving paraffin without interfering with subsequent molecular analyses, such as DNA extraction and amplification researchgate.net.
The choice of clearing agent can influence tissue morphology and the preservation of cellular detail, which is crucial for the analysis of embedded biomaterials oup.com. Research comparing this compound with xylene and toluene (B28343) in clearing various tissues showed comparable distinct nuclear staining and cytoplasmic detail oup.com. This compound is miscible with ethanol, isopropanol, t-butanol, acetone, paraffin-based embedding media, and natural and synthetic resin mounting media, facilitating its integration into standard tissue processing protocols oup.com.
The ability of this compound to effectively remove paraffin while preserving tissue structure and compatibility with downstream molecular techniques makes it a valuable tool for retrieving and preparing biomaterials embedded in paraffin for analysis.
This compound in Molecular Biology Sample Preparation
The application of this compound extends to molecular biology, particularly in the preparation of samples for nucleic acid analysis. Its use as a deparaffinizing agent is significant in the context of formalin-fixed paraffin-embedded (FFPE) tissues, which are valuable sources of nucleic acids for molecular studies despite the challenges associated with their processing nanostring.com.
Compatibility with Nucleic Acid Extraction and Amplification Methodologies
FFPE tissues undergo fixation and embedding processes that can lead to fragmentation and modification of nucleic acids, impacting the efficiency of extraction and amplification nanostring.compreanalytix.comhpvcenter.se. Deparaffinization is a necessary initial step to access the tissue and extract nucleic acids. This compound, as a xylene substitute, is used in deparaffinization protocols for FFPE samples avantorsciences.comvwr.comfishersci.comemsdiasum.comnanostring.com.
Studies have explored the compatibility of d-Limonene-based deparaffinization with nucleic acid extraction and amplification. Some nucleic acid purification kits specifically omit the use of xylene or d-Limonene for deparaffinization, employing proprietary buffer formulations instead, to avoid potential issues like flammability, odor, and the need for organic solvent cleanup usal.esbioclone.net. However, other protocols utilize d-Limonene for deparaffinization prior to RNA extraction from FFPE samples, followed by ethanol washes nanostring.com.
Research has indicated that this compound can be effective for dissolving paraffin without interfering with DNA extraction, amplification, or allele sizing procedures researchgate.net. This suggests that, when used appropriately within a validated protocol, this compound deparaffinization is compatible with downstream DNA analysis.
The efficiency of nucleic acid extraction and the presence of inhibitors can significantly influence the success of amplification methodologies like PCR nih.gov. While some sources suggest avoiding d-Limonene in certain nucleic acid purification workflows preanalytix.comusal.esbioclone.net, others demonstrate its successful use in deparaffinization steps prior to extraction and amplification researchgate.netnanostring.com. The choice of extraction kit and protocol in conjunction with deparaffinization is crucial for obtaining high-quality nucleic acids suitable for downstream applications plos.org.
Preservation of Biomolecule Integrity for Downstream Assays
Preserving the integrity of biomolecules, including nucleic acids and proteins, during sample preparation is paramount for accurate downstream assays mdpi.comscielo.br. While this compound is primarily used for deparaffinization and clearing, its impact on biomolecule integrity during this process is a relevant consideration.
Formaldehyde-based fixation, commonly used before paraffin embedding, can cause crosslinking and degradation of biomolecules preanalytix.comhpvcenter.se. While this compound is used after fixation and embedding, the deparaffinization step itself, involving organic solvents, could potentially affect biomolecule integrity if not optimized.
As mentioned earlier, studies have shown that this compound can be effective for dissolving paraffin without interfering with DNA extraction and amplification researchgate.net. This suggests that, at least for DNA, the deparaffinization process using this compound does not necessarily compromise its integrity to an extent that precludes downstream molecular analysis.
However, the preservation of biomolecule integrity is also highly dependent on the initial fixation and storage conditions of the tissue sample preanalytix.comscielo.br. While tissue morphology can be preserved at room temperature in certain fixatives, biomolecules within paraffin blocks can undergo slow chemical degradation preanalytix.com. Refrigerated or frozen storage of FFPE blocks is recommended for better preservation of biomolecule integrity preanalytix.com.
The compatibility of this compound with downstream assays is also related to its complete removal during the subsequent steps of the extraction protocol. Residual organic solvents can potentially inhibit enzymatic reactions used in molecular assays nih.gov. Therefore, thorough washing steps after deparaffinization are essential.
Comparative Academic Research on Hemo De S Efficacy and Analytical Impact
Comparative Studies with Traditional Clearing Agents (e.g., Xylene, Chloroform (B151607), Ethyl Acetate)
Comparative studies have been conducted to evaluate Hemo-De's effectiveness in procedures where traditional clearing agents like xylene, chloroform, and ethyl acetate (B1210297) are typically employed emsdiasum.comfishersci.comresearchgate.netemsdiasum.comnih.govasm.orgnih.govnih.gov. This compound has demonstrated comparable performance to xylene in certain applications, such as dissolving paraffin (B1166041) in tissue processing researchgate.net. In the Ehrlich indole (B1671886) test, this compound was found to be a suitable substitute for xylene researchgate.netnih.govnih.gov. In parasitology, this compound was identified as an effective replacement for ethyl acetate in concentration procedures and for carbol-xylene and xylene in trichrome staining protocols emsdiasum.comfishersci.comemsdiasum.comnih.gov.
In a study comparing the efficacy of gutta-percha solvents, this compound's ability to dissolve gutta-percha was assessed alongside chloroform and xylene. While chloroform exhibited the highest solubility, this compound demonstrated solubility in a range similar to that of xylene, suggesting its potential as a substitute in applications requiring gutta-percha dissolution researchgate.net.
| Solvent | Average Gutta-Percha Solubility (% of Chloroform) |
| Chloroform | 100 |
| Xylene | 61 |
| This compound | 52 |
Data derived from a study on gutta-percha softening researchgate.net.
Evaluation of Clearing Efficiency in Diverse Biological Specimens
Research has explored this compound's clearing efficiency across a range of biological specimens. Studies have reported its successful use in processing various tissue types, including decalcified bone and teeth, liver, kidney, and skin, for light microscopy oup.com. This compound has also been effectively applied in the preparation of fecal smears for the microscopic identification of intestinal parasites, demonstrating its utility in parasitological procedures asm.orgnih.gov. Clearing efficiency in these studies is often qualitatively assessed by examining the clarity and detail visible in stained tissue sections oup.com.
Assessment of Artifact Reduction in Prepared Samples for Research Microscopy
While comprehensive studies focused solely on artifact reduction with this compound are limited in the provided information, some research touches upon this aspect. Minimal tissue shrinkage has been noted when using this compound during tissue processing, which contributes to better preservation of sample integrity compared to agents that may cause more significant shrinkage emsdiasum.comavantorsciences.comfishersci.comoup.com. One study reported an initial issue with tissue section loss during hematoxylin-eosin staining when using this compound, which was subsequently resolved by optimizing slide preparation techniques oup.com.
Performance Benchmarking Against Alternative Xylene Substitutes
This compound, being a d-limonene-based solvent, has been benchmarked against other commercially available xylene substitutes, including other d-limonene-based products and alternatives with different chemical compositions, such as alkane-based solvents oup.comoup.comresearchgate.netnih.gov. Comparative studies involving this compound, Histo-Clear, and AmeriClear indicated that these d-limonene-based substitutes were similarly effective for tissue processing in light microscopy oup.comoup.com. Research comparing this compound to Micro-Clear, an isoparaffinic hydrocarbon, in the Ehrlich indole test found no significant difference in their performance nih.gov. While some literature suggests potential differences in performance between d-limonene-based and alkane-based substitutes in certain histological steps, this compound and similar products are widely used alternatives researchgate.net.
Comparative Analysis of Tissue Architecture Preservation
The preservation of tissue architecture is a critical aspect of clearing agent performance. Studies using this compound have noted minimal tissue shrinkage, which is indicative of good tissue architecture preservation during the clearing and processing steps emsdiasum.comavantorsciences.comfishersci.comoup.com. Observations from comparative studies also suggest that tissues cleared with this compound exhibit distinct nuclear and cytoplasmic detail in stained sections, comparable to those cleared with xylene or toluene (B28343), further supporting its ability to maintain cellular and tissue morphology oup.com.
Effects on Staining Characteristics and Reagent Penetration
The impact of a clearing agent on subsequent staining procedures and reagent penetration is crucial for successful microscopy. This compound has been shown to be miscible with various alcohols (ethanol, isopropanol, t-butanol, acetone), paraffin-based embedding media, and natural and synthetic resin mounting media oup.com. This miscibility is essential for proper infiltration of embedding media and mounting media, which in turn affects sectioning and the final appearance of stained slides. Studies have reported distinct nuclear and cytoplasmic staining characteristics in tissues processed with this compound using hematoxylin-eosin oup.com. Furthermore, this compound has been successfully integrated into trichrome staining protocols emsdiasum.comfishersci.comemsdiasum.comasm.orgnih.gov. While not specifically detailed for this compound in the provided information, the choice of clearing agent in broader tissue clearing methodologies can influence the penetration of staining reagents and probes, such as antibodies, a factor relevant in advanced microscopy techniques frontiersin.orgmdpi.com.
Quantitative Methodologies for Assessing Reagent Performance
Academic research employs various quantitative methodologies to assess the performance of clearing agents. In comparative studies, methods such as measuring the solubility of materials (e.g., gutta-percha dissolution by weight loss) have been used to quantify the efficacy of solvents like this compound researchgate.net. Statistical analysis, such as the t-test, has been applied to evaluate the results of comparative tests, like the Ehrlich indole procedure, to determine if observed differences in performance are statistically significant researchgate.net. Beyond specific chemical tests, broader quantitative approaches for assessing tissue clearing in general include measuring tissue transparency using light transmission or dark-field microscopy nih.gov. More advanced techniques like optical coherence tomography (OCT) and magnetic resonance imaging (MRI) can also be used for quantitative evaluation of clearing efficacy and tissue structural changes nih.govnih.govresearchgate.net. Morphometric analysis, which involves the quantitative measurement of cellular or tissue features, can be used to assess the degree of tissue shrinkage or expansion caused by clearing agents nih.gov. While extensive quantitative data specifically comparing this compound to a wide range of alternatives using these advanced methods was not found, these methodologies represent the types of approaches utilized in the field to objectively evaluate clearing agent performance.
Gravimetric Analysis of Dissolution Effectiveness (e.g., Gutta-Percha Solubility Assays)
Gravimetric analysis, often involving the measurement of weight loss, has been employed to assess the dissolution effectiveness of this compound on materials such as gutta-percha. Gutta-percha is a common material used in root canal fillings, and solvents are frequently used in endodontic retreatment procedures to soften or dissolve it for removal. wikipedia.orgfishersci.se
Studies have compared the efficacy of this compound against established solvents like chloroform and xylene in dissolving gutta-percha samples. In one comparative study, standard cylindrical gutta-percha samples were immersed in this compound, xylene, and chloroform for a specified time and temperature. wikipedia.orgwikipedia.org Weight loss after drying was used to quantify solubility. wikipedia.orgwikipedia.org The results indicated that this compound dissolved gutta-percha in a range similar to that of xylene. wikipedia.orgwikipedia.org Chloroform consistently demonstrated the highest solubility among the tested solvents. wikipedia.orgwikipedia.orgwikidata.org
Research has also highlighted variations in solubility based on the brand and type of gutta-percha. wikipedia.orgwikipedia.orgwikidata.org For instance, DMS gutta-percha was found to be more soluble in this compound and other solvents compared to Hygienic and DeTrey brands. wikipedia.orgwikipedia.org Additionally, master cone gutta-percha exhibited higher solubility than accessory cones across different brands. wikipedia.orgwikipedia.org
The average solubility of gutta-percha samples in xylene and this compound was reported as approximately 61% and 52% of the solubility achieved with chloroform, respectively. wikipedia.orgwikipedia.org These gravimetric findings suggest that this compound serves as a potential alternative to xylene for gutta-percha softening and dissolution in endodontic procedures. wikipedia.orgwikipedia.org
While specific data tables detailing weight loss percentages for different gutta-percha brands and immersion times with this compound were mentioned in the search results as being part of the original studies, the precise numerical data for creating interactive tables was not consistently available across the snippets. However, the comparative effectiveness based on weight loss is clearly reported.
Spectrophotometric or Chromatographic Assessment of Residual Solvents
Based on the available search results, there is no specific academic research identified that focuses on the spectrophotometric or chromatographic assessment of residual this compound as a solvent in materials or tissues after its use. While spectrophotometry and chromatography are widely used analytical techniques for identifying and quantifying chemical substances, the provided literature does not detail studies applying these methods specifically to detect or measure residual this compound (d-Limonene) in the context of its applications in endodontics or histology. Information regarding the assessment of residual solvents after using this compound through these specific analytical methods was not found within the scope of this research.
Future Directions and Emerging Research Avenues for Terpene Based Reagents
Elucidation of Molecular Specificity in Solvent-Target Interactions
Understanding the precise molecular interactions between terpene-based solvents, such as d-Limonene, and their targets is crucial for optimizing their efficacy in research applications. Research is needed to detail the mechanisms by which these solvents interact with biological molecules and other substances at a molecular level mdpi.com. This includes investigating how the structural characteristics of terpenes influence their binding affinities and reaction pathways scbt.com. Studies focusing on the molecular biology of terpenoid synthases are providing insights into the diversity and specificity of these catalysts, which could inform the design of terpene-based reagents with tailored interactions pnas.org. Further research could explore the role of in situ-generated gases during terpene injection and their effect on rock–fluid interactions in applications like enhanced oil recovery, highlighting the complexity of these interactions beyond simple solvency acs.org.
Development of Advanced Hemo-De Formulations for Enhanced Research Utility
The development of advanced formulations, including those based on d-Limonene like "this compound" (understood here as a d-Limonene-based reagent), is a key area for future research to enhance their stability, performance, and expand their utility. D-Limonene's inherent volatility and hydrophobicity can be limitations researchgate.netmdpi.com. Research into encapsulation strategies, such as microemulsions and polymeric nanoparticles, shows promise in addressing these challenges researchgate.netmdpi.comnih.gov. Studies have demonstrated that formulating d-Limonene in nanoemulsions can improve stability and enhance performance in applications like controlling agricultural pests researchgate.net. Microemulsions have also been explored to increase the thermal stability of d-Limonene, which is critical for its incorporation into various research protocols mdpi.com. Future work may focus on optimizing emulsifier types, dosages, and preparation procedures to create highly stable and effective d-Limonene formulations researchgate.netnih.gov. The use of solid lipids in microemulsion systems is also being investigated to minimize volatility and enhance stability nih.gov.
Table 1: Examples of d-Limonene Formulations and Their Characteristics
| Formulation Type | Key Components | Noted Benefits | Reference |
| Nanoemulsions | D-limonene, Emulsifiers (e.g., Tween 40) | Enhanced stability, Improved performance | researchgate.net |
| Microemulsions | D-limonene, Surfactants (e.g., Labrasol®), Water | Increased thermal stability, Reduced volatility | mdpi.comnih.gov |
| Polymeric Nanoparticles | D-limonene, Methacrylic copolymers | Enhanced antimicrobial properties, Controlled release | nih.govresearchgate.net |
Exploration of this compound's Adaptability in Novel Analytical Techniques
The adaptability of d-Limonene-based reagents in novel analytical techniques presents a significant avenue for future research. As a green solvent, d-Limonene is being explored as an alternative to conventional hazardous solvents in extraction methods like liquid-liquid microextraction researchgate.net. Research has shown that d-Limonene can effectively extract hydrophobic compounds with high recovery rates researchgate.net. The development and validation of analytical methods, such as High-Performance Thin-Layer Chromatography (HPTLC), for the analysis of limonene (B3431351) in various matrices are ongoing, highlighting its increasing relevance in analytical chemistry jetir.org. Gas chromatography-mass spectrometry (GC-MS) is also being utilized for the quantification of d-Limonene in complex biological samples like adipose tissue nih.gov. Future studies can explore the integration of d-Limonene into other advanced separation and detection techniques, potentially improving efficiency and reducing the environmental impact of analytical procedures. Accelerated solvent extraction (ASE) utilizing d-Limonene is another area of research for extracting compounds like terpenes from materials such as cannabis, suggesting its potential in streamlining laboratory workflows frontiersin.org.
Theoretical Computational Modeling of d-Limonene's Interactions with Biopolymers
Theoretical computational modeling plays a vital role in predicting and understanding the complex interactions between d-Limonene and biopolymers. Studies utilizing techniques like molecular docking and molecular dynamics simulations are being employed to investigate the potential interaction modes between d-Limonene derivatives and biological targets, such as proteins tandfonline.com. Computational studies can provide valuable insights into solute-solvent interactions and their effects on chemical processes involving biomolecules mdpi.com. These models can help predict the behavior of d-Limonene in biological systems and aid in the rational design of experiments mdpi.comresearchgate.net. For instance, computational modeling has been used in conjunction with experimental studies to understand the interactions between polymers and d-Limonene researchgate.net. Future research will likely expand the use of computational methods to elucidate the specific interactions of d-Limonene with various biopolymers, contributing to a deeper understanding of its mechanisms in different applications.
Research into the Broader Class of Terpene-Based Solvents in Laboratory Applications
Beyond d-Limonene, research into the broader class of terpene-based solvents for laboratory applications is expanding. Terpenes, with their diverse structures and properties, offer a wide range of potential as green solvents and reagents qualitas1998.netmdpi.com. Studies are investigating the use of various terpenes, including limonene, citronella, turpentine, and beta-pinene, as sustainable solvents in applications like enhanced heavy oil recovery, demonstrating comparable efficiency to conventional solvents like toluene (B28343) acs.org. Terpenes are also being explored for their potential in bioremediation studies unco.edu. The chemical diversity of terpenes allows for their use in various industrial applications, including as solvents researchgate.netnih.gov. Future research will continue to explore the unique properties of different terpenes and their potential to replace hazardous solvents in a variety of laboratory procedures, contributing to the development of more sustainable and environmentally friendly research practices qualitas1998.netmdpi.com. This includes investigating their effectiveness in extraction, cleaning, and as reaction media for various chemical processes researchgate.netp2infohouse.orgscialert.net.
Table 2: Examples of Terpenes Explored as Solvents
| Terpene | Applications Explored | Reference |
| d-Limonene | Extraction, Clearing, Cleaning, Enhanced Oil Recovery | acs.orgresearchgate.netmdpi.comscialert.net |
| Turpentine | Enhanced Oil Recovery | acs.org |
| Citronella | Enhanced Oil Recovery | acs.org |
| Beta-Pinene | Enhanced Oil Recovery | acs.org |
| alpha-Pinene | Insect repellent | mdpi.com |
| Cumene | Bioremediation | unco.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
